molecular formula C23H25N5O2 B2675408 4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-56-7

4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2675408
M. Wt: 403.486
InChI Key: VHTSNNMTNSLZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound appears to be a complex organic molecule that likely contains an imidazo[2,1-c][1,2,4]triazine core structure, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[2,1-c][1,2,4]triazine ring and the attachment of the phenylbutan-2-yl and p-tolyl groups. However, without specific synthesis procedures or references, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, and the electronic distribution. Tools like X-ray crystallography and NMR spectroscopy are typically used for this purpose.



Chemical Reactions Analysis

This would involve understanding how this compound reacts with other compounds. This is highly dependent on the functional groups present in the molecule and the conditions under which the reactions are carried out.



Physical And Chemical Properties Analysis

This would involve understanding properties like solubility, melting point, boiling point, stability, and reactivity. These properties can often be predicted using computational chemistry tools.


Scientific Research Applications

Synthesis and Chemical Properties

The synthetic routes and chemical properties of related compounds, such as imidazo[1,2,4]triazines and pyrimidines, have been explored in depth. For instance, compounds derived from the alkylation of tetrahydropyrimidine carboxylates and their subsequent cyclization into various heterocyclic frameworks demonstrate the versatility of these chemical scaffolds in synthesizing biologically active molecules. The structural diversity achieved through these synthetic strategies underlines the potential of such compounds for further exploration in drug development and other scientific applications (Haiza et al., 2000).

Potential Applications in Biological Systems

Research into compounds with similar structures has highlighted their potential in addressing a variety of biological targets. For example, the exploration of imidazo[1,2,4]triazine derivatives has led to the discovery of molecules with significant biological activities, including antimicrobial and antitumor properties. This underscores the potential utility of such compounds in medicinal chemistry and drug discovery efforts. The structural flexibility of these compounds allows for the design of molecules with tailored activities against specific biological targets, offering promising avenues for the development of new therapeutic agents (Stevens et al., 1984).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment.


Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could involve in vitro and in vivo studies to assess its biological activity.


properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-8-12-19(13-9-16)27-14-15-28-22(30)20(25-26-23(27)28)21(29)24-17(2)10-11-18-6-4-3-5-7-18/h3-9,12-13,17H,10-11,14-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTSNNMTNSLZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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